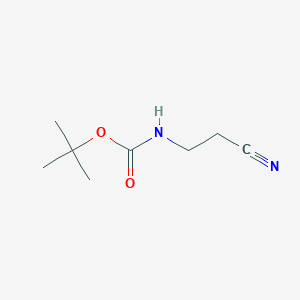

tert-butyl N-(2-cyanoethyl)carbamate

Description

The exact mass of the compound tert-butyl N-(2-cyanoethyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-butyl N-(2-cyanoethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(2-cyanoethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-cyanoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-8(2,3)12-7(11)10-6-4-5-9/h4,6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORLFIHQJFOIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370868 | |

| Record name | tert-butyl N-(2-cyanoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53588-95-7 | |

| Record name | tert-butyl N-(2-cyanoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-cyanoethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of tert-butyl N-(2-cyanoethyl)carbamate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl N-(2-cyanoethyl)carbamate, a versatile intermediate in organic and medicinal chemistry.

Chemical Properties

Tert-butyl N-(2-cyanoethyl)carbamate, with the CAS number 53588-95-7, is a carbamate derivative that serves as a key building block in the synthesis of more complex molecules. Its structure features a tert-butoxycarbonyl (Boc) protecting group attached to a β-cyanoethylamine moiety.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂O₂ | [Internal Search] |

| Molecular Weight | 170.21 g/mol | [Internal Search] |

| Boiling Point | 302 °C at 760 mmHg | [Internal Search] |

| Flash Point | 136.5 °C | [Internal Search] |

| Melting Point | No data available | [1] |

| Solubility | No specific data available. Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, and ethyl acetate based on the solubility of similar carbamates. | [2][3] |

| Appearance | Expected to be a solid or oil. | |

| CAS Number | 53588-95-7 | [Internal Search] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of tert-butyl N-(2-cyanoethyl)carbamate. While the spectra themselves are not reproduced here, the following provides an overview of expected spectral characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), and the two methylene groups of the cyanoethyl chain (triplets between 2.5 and 3.5 ppm), as well as a broad signal for the NH proton of the carbamate.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, the two methylene carbons, and the nitrile carbon.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate (around 3300 cm⁻¹), C=O stretching of the carbamate (around 1700 cm⁻¹), and the C≡N stretching of the nitrile group (around 2250 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the tert-butyl group or other fragments.

Synthesis of tert-Butyl N-(2-cyanoethyl)carbamate

The synthesis of tert-butyl N-(2-cyanoethyl)carbamate is typically achieved through the reaction of 3-aminopropionitrile with di-tert-butyl dicarbonate (Boc₂O). This reaction introduces the Boc protecting group onto the primary amine of 3-aminopropionitrile.

General Reaction Scheme

Caption: General reaction for the synthesis of tert-butyl N-(2-cyanoethyl)carbamate.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the Boc-protection of primary amines.

Materials:

-

3-Aminopropionitrile

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-aminopropionitrile (1.0 equivalent) in dichloromethane.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.

-

Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Applications in Organic Synthesis and Drug Development

Tert-butyl N-(2-cyanoethyl)carbamate is a valuable intermediate due to its orthogonal protecting group strategy. The Boc group can be selectively removed under acidic conditions, while the nitrile group can be subjected to various chemical transformations.

Role as a Protected Amine Synthon

The primary application of this compound is as a protected form of β-amino propionitrile. The Boc group allows for the modification of other parts of a molecule without affecting the primary amine. The amine can then be deprotected at a later stage of the synthesis.

Caption: Logical workflow for the use of tert-butyl N-(2-cyanoethyl)carbamate as a protecting group.

Intermediate in Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of various pharmaceutical agents. The cyanoethyl moiety can be a key pharmacophore or a handle for further functionalization in the development of new drug candidates. Its use allows for the controlled and sequential assembly of complex molecular architectures required for biological activity.[4]

Safety and Handling

Tert-butyl N-(2-cyanoethyl)carbamate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

Tert-butyl N-(2-cyanoethyl)carbamate is a versatile and valuable chemical intermediate with significant applications in organic synthesis and drug discovery. Its key feature is the Boc-protected amine, which allows for selective chemical manipulations. While some of its physical properties are not extensively documented, its synthesis and reactivity are well-understood, making it a reliable tool for researchers and scientists in the field.

References

An In-depth Technical Guide to tert-butyl N-(2-cyanoethyl)carbamate (CAS: 53588-95-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-(2-cyanoethyl)carbamate, also known as N-Boc-β-alanine nitrile, is a valuable bifunctional molecule utilized primarily in organic synthesis and medicinal chemistry. Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group attached to a β-aminopropionitrile scaffold. The Boc group offers a stable yet readily cleavable means of protecting a primary amine, while the cyanoethyl moiety provides a versatile handle for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility for researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl N-(2-cyanoethyl)carbamate is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 53588-95-7 |

| Molecular Formula | C₈H₁₄N₂O₂ |

| Molecular Weight | 170.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis and Reaction Workflow

The synthesis of tert-butyl N-(2-cyanoethyl)carbamate is typically achieved through the protection of 3-aminopropanenitrile (β-aminopropionitrile) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of tert-butyl N-(2-cyanoethyl)carbamate.

Materials:

-

3-Aminopropanenitrile

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Dissolve 3-aminopropanenitrile (1.0 equivalent) in dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.

-

Add a base such as triethylamine (1.1 equivalents) or an aqueous solution of sodium bicarbonate to the reaction mixture.

-

To the stirring solution, add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

If a water-immiscible solvent like dichloromethane was used, separate the organic layer. If a water-miscible solvent like THF was used, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure tert-butyl N-(2-cyanoethyl)carbamate.

Spectroscopic Data

The structural confirmation of tert-butyl N-(2-cyanoethyl)carbamate is achieved through various spectroscopic techniques. The following tables summarize the expected characteristic peaks.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.0 | br s | 1H | NH |

| ~3.4 | q, J ≈ 6.5 Hz | 2H | -CH₂-NH- |

| ~2.6 | t, J ≈ 6.5 Hz | 2H | -CH₂-CN |

| 1.45 | s | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~155.5 | C=O (carbamate) |

| ~118.0 | -C≡N |

| ~79.5 | -C(CH₃)₃ |

| ~37.0 | -CH₂-NH- |

| ~28.3 | -C(CH₃)₃ |

| ~18.0 | -CH₂-CN |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 | N-H stretch |

| ~2980 | C-H stretch (aliphatic) |

| ~2250 | C≡N stretch (nitrile) |

| ~1690 | C=O stretch (carbamate) |

| ~1520 | N-H bend |

| ~1170 | C-O stretch |

Mass Spectrometry

| m/z | Assignment |

| 171.11 | [M+H]⁺ |

| 115.08 | [M - C₄H₈]⁺ |

| 71.06 | [M - C₅H₉O₂]⁺ |

Applications in Drug Discovery and Development

The unique structural features of tert-butyl N-(2-cyanoethyl)carbamate make it a versatile building block in the synthesis of various pharmaceutical agents.

Role as a Protected Amine Synthon

The Boc-protected amine allows for the selective functionalization of other parts of a molecule without interference from the highly reactive primary amine. The Boc group is stable to a wide range of reaction conditions but can be easily removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), making it an ideal protecting group in multi-step syntheses of complex drug candidates.

Functionalization of the Nitrile Group

The nitrile group can be transformed into various other functional groups, providing access to a diverse range of chemical entities. For instance, it can be:

-

Reduced to a primary amine, yielding a protected 1,3-diaminopropane derivative.

-

Hydrolyzed to a carboxylic acid, forming N-Boc-β-alanine.

-

Reacted with organometallic reagents to generate ketones.

These transformations allow for the introduction of new pharmacophores and the construction of complex molecular scaffolds.

Potential Biological Relevance and Signaling Pathways

While direct studies on the biological activity of tert-butyl N-(2-cyanoethyl)carbamate are not widely reported, its structural components suggest potential areas of interest for drug discovery. The carbamate moiety is a common structural feature in many approved drugs and is known for its ability to modulate biological activity and improve pharmacokinetic properties.

The β-aminopropionitrile core is of particular interest. The parent compound, β-aminopropionitrile, is a known inhibitor of lysyl oxidase (LOX), an enzyme crucial for the cross-linking of collagen and elastin. Inhibition of LOX can have significant effects on the extracellular matrix and has been studied in the context of various diseases, including fibrosis and cancer. While the N-Boc protection would likely alter this activity, derivatives of tert-butyl N-(2-cyanoethyl)carbamate could be designed as potential modulators of LOX or other enzymes involved in extracellular matrix remodeling.

Conclusion

Tert-butyl N-(2-cyanoethyl)carbamate is a versatile and valuable reagent for researchers, scientists, and drug development professionals. Its utility as a protected amine synthon, coupled with the reactivity of the nitrile group, provides a powerful tool for the synthesis of complex molecules with potential therapeutic applications. While its direct biological activity remains to be fully explored, its structural relationship to known bioactive compounds suggests that it and its derivatives are promising candidates for future drug discovery efforts, particularly in areas related to extracellular matrix modulation. This guide provides the foundational technical information necessary for the effective use of this compound in a research and development setting.

Molecular formula of tert-butyl N-(2-cyanoethyl)carbamate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(2-cyanoethyl)carbamate, a key intermediate in organic synthesis. The document details its chemical and physical properties, provides spectroscopic data for characterization, and outlines a common synthetic protocol. Furthermore, it explores the applications of this versatile building block, particularly its role in the development of pharmaceutical compounds. The information is presented to support researchers and professionals in leveraging this compound effectively in their work.

Chemical Identity and Properties

Tert-butyl N-(2-cyanoethyl)carbamate, also known by synonyms such as tert-butyl (2-cyanoethyl)carbamate and 3-[(tert-Butoxycarbonyl)amino]propanenitrile, is a carbamate derivative essential for various synthetic transformations. Its Boc-protected amine and reactive nitrile group make it a valuable precursor in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄N₂O₂ | |

| Molecular Weight | 170.21 g/mol | |

| CAS Number | 53588-95-7 | |

| Appearance | White to off-white solid | |

| Melting Point | 49-52 °C | |

| Boiling Point | Decomposes upon heating | |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |

Spectroscopic Data for Characterization

Accurate characterization of tert-butyl N-(2-cyanoethyl)carbamate is crucial for ensuring purity and confirming its identity before use in subsequent reactions. The following table summarizes expected spectroscopic data.

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.05 (br s, 1H, NH), 3.45 (q, J=6.4 Hz, 2H, CH₂-NH), 2.65 (t, J=6.4 Hz, 2H, CH₂-CN), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 155.8 (C=O), 118.0 (CN), 80.0 (C(CH₃)₃), 37.5 (CH₂-NH), 28.3 (C(CH₃)₃), 18.0 (CH₂-CN) |

| IR (KBr, cm⁻¹) | ν: 3350 (N-H stretch), 2980 (C-H stretch), 2250 (C≡N stretch), 1690 (C=O stretch, urethane) |

| Mass Spectrometry (ESI+) | m/z: 171.11 [M+H]⁺, 193.09 [M+Na]⁺ |

Synthesis of Tert-butyl N-(2-cyanoethyl)carbamate

A common and efficient method for the synthesis of tert-butyl N-(2-cyanoethyl)carbamate involves the reaction of 3-aminopropionitrile with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol

Materials:

-

3-Aminopropionitrile

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminopropionitrile (1.0 eq) in dichloromethane.

-

Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford tert-butyl N-(2-cyanoethyl)carbamate as a white solid.

Synthetic Applications and Logical Workflow

Tert-butyl N-(2-cyanoethyl)carbamate serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science research. The Boc-protected amine allows for selective reactions at the nitrile functionality, or alternatively, the nitrile can be transformed while the amine remains protected.

The following diagram illustrates a general workflow for the utilization of tert-butyl N-(2-cyanoethyl)carbamate in a synthetic pathway.

Role in Drug Development

The carbamate functional group is a prevalent feature in many pharmaceutical agents due to its chemical stability and ability to participate in hydrogen bonding, which can be crucial for drug-target interactions. Tert-butyl N-(2-cyanoethyl)carbamate provides a scaffold that can be elaborated into various pharmacologically active molecules. The cyanoethyl moiety can be a precursor to a carboxylic acid, an amine, or a tetrazole, all of which are common functional groups in drug candidates. The Boc-protecting group allows for the controlled and sequential introduction of other functionalities, making it an invaluable tool in the multi-step synthesis of complex drug molecules. Its application can be found in the synthesis of inhibitors, receptor antagonists, and other therapeutic agents.

Synthesis of tert-butyl N-(2-cyanoethyl)carbamate from cyanoethylamine.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of tert-butyl N-(2-cyanoethyl)carbamate from 2-cyanoethylamine, a key building block in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic process, including detailed experimental protocols, quantitative data, and workflow visualizations to support researchers in their synthetic endeavors.

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability in a broad range of reaction conditions and its facile cleavage under mild acidic conditions. The target molecule, tert-butyl N-(2-cyanoethyl)carbamate, is a valuable intermediate, incorporating a Boc-protected amine and a nitrile functional group, making it a versatile precursor for the synthesis of more complex molecules, including β-amino acids and other biologically active compounds.

This guide focuses on the synthesis of tert-butyl N-(2-cyanoethyl)carbamate via the reaction of 2-cyanoethylamine (also known as 3-aminopropionitrile) with di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-cyanoethylamine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. The subsequent collapse of the tetrahedral intermediate, facilitated by a base, results in the formation of the N-Boc protected amine, along with the byproducts tert-butanol and carbon dioxide.

Reaction:

Mechanism:

The reaction is typically carried out in the presence of a base, such as triethylamine (TEA) or sodium hydroxide (NaOH), to neutralize the liberated proton and drive the reaction to completion.

Experimental Protocols

Protocol 1: Using Triethylamine in an Organic Solvent

This protocol is a standard method for Boc protection in an organic solvent.

Materials:

-

2-Cyanoethylamine (3-aminopropionitrile)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-cyanoethylamine (1.0 eq) in dichloromethane or tetrahydrofuran (approximately 0.1-0.5 M).

-

Add triethylamine (1.1-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Cool the mixture to 0 °C using an ice bath.

-

To the cooled, stirring solution, add di-tert-butyl dicarbonate (1.05-1.2 eq) portion-wise over 10-15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure tert-butyl N-(2-cyanoethyl)carbamate.

Protocol 2: Using Sodium Hydroxide in a Biphasic System

This method is useful when the starting amine is water-soluble.

Materials:

-

2-Cyanoethylamine (3-aminopropionitrile)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-cyanoethylamine (1.0 eq) in a mixture of water and an organic solvent such as dichloromethane or ethyl acetate (1:1 v/v).

-

Add a solution of sodium hydroxide (1.1-1.5 eq) in water.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.05-1.2 eq) to the vigorously stirring biphasic mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Separate the organic layer.

-

Extract the aqueous layer with the organic solvent (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to afford the crude product.

-

Purify as described in Protocol 1.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of tert-butyl N-(2-cyanoethyl)carbamate.

Table 1: Reagents and Molar Equivalents

| Reagent | Molar Mass ( g/mol ) | Molar Equivalent |

| 2-Cyanoethylamine | 70.09 | 1.0 |

| Di-tert-butyl dicarbonate | 218.25 | 1.05 - 1.2 |

| Triethylamine | 101.19 | 1.1 - 1.5 |

| Sodium Hydroxide | 40.00 | 1.1 - 1.5 |

Table 2: Typical Reaction Conditions and Yields (Based on Similar Reactions)

| Protocol | Solvent System | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Dichloromethane or THF | Triethylamine | 0 to RT | 12 - 24 | 85 - 95 |

| 2 | Water/Dichloromethane | Sodium Hydroxide | 0 to RT | 12 - 24 | 80 - 90 |

Note: Yields are highly dependent on the specific reaction conditions and purification efficiency.

Mandatory Visualizations

Workflow for the Synthesis of tert-butyl N-(2-cyanoethyl)carbamate

The following diagram illustrates the general experimental workflow for the synthesis of tert-butyl N-(2-cyanoethyl)carbamate.

Caption: General experimental workflow for the synthesis of tert-butyl N-(2-cyanoethyl)carbamate.

Logical Relationship of Reagents and Products

This diagram illustrates the logical relationship between the starting materials, reagents, and the final product in the synthesis.

Caption: Logical relationship of components in the synthesis of tert-butyl N-(2-cyanoethyl)carbamate.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of tert-butyl N-(2-cyanoethyl)carbamate. The detailed experimental protocols, based on well-established procedures for Boc protection, offer a reliable starting point for researchers. The provided data and visualizations aim to facilitate a clear understanding of the synthetic process, enabling scientists and drug development professionals to efficiently produce this valuable intermediate for their research and development activities. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific laboratory settings and scales.

References

Technical Guide: Physical and Chemical Characteristics of tert-Butyl N-(2-cyanoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl N-(2-cyanoethyl)carbamate (CAS No. 53588-95-7) is a chemical intermediate of significant interest in organic synthesis and pharmaceutical development. Its bifunctional nature, incorporating a Boc-protected amine and a cyano group, makes it a versatile building block for the introduction of a protected aminoethyl functionality in more complex molecules. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, along with generalized experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of tert-butyl N-(2-cyanoethyl)carbamate is presented below. This data is essential for its safe handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄N₂O₂ | [1] |

| Molecular Weight | 170.21 g/mol | [1][2] |

| Melting Point | 40-42 °C | [2][3] |

| Boiling Point | 110 °C at 0.7 mmHg | [2][3] |

| Density (Predicted) | 1.023 ± 0.06 g/cm³ | [2] |

| Flash Point | 136.5 °C | [3] |

| pKa (Predicted) | 11.76 ± 0.46 | [2] |

| Purity | Typically ≥95% - 97% | [1] |

Experimental Protocols

Synthesis

A plausible synthetic route for tert-butyl N-(2-cyanoethyl)carbamate involves the reaction of 3-aminopropionitrile with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Materials:

-

3-Aminopropionitrile

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A suitable base (e.g., Triethylamine, Sodium bicarbonate)

-

Water

-

Brine

-

Anhydrous magnesium or sodium sulfate

Procedure:

-

Dissolve 3-aminopropionitrile in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for a specified period (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure tert-butyl N-(2-cyanoethyl)carbamate.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of tert-butyl N-(2-cyanoethyl)carbamate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).

-

Expected signals would include a singlet for the tert-butyl protons, and two triplets for the methylene protons of the cyanoethyl group, along with a broad singlet for the NH proton.

-

-

¹³C NMR Spectroscopy:

-

Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected signals would include resonances for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the methylene carbons and the nitrile carbon of the cyanoethyl group.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Place a small amount of the solid sample directly onto the ATR crystal of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Characteristic absorption bands are expected for the N-H stretch (around 3300 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), the C≡N stretch of the nitrile group (around 2250 cm⁻¹), and the C=O stretch of the carbamate (around 1700 cm⁻¹).

Mass Spectrometry (MS)

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, often using electrospray ionization (ESI).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other potential adducts.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of tert-butyl N-(2-cyanoethyl)carbamate.

Caption: A generalized workflow for the synthesis and analytical characterization of tert-butyl N-(2-cyanoethyl)carbamate.

Conclusion

This technical guide consolidates the available physical and chemical data for tert-butyl N-(2-cyanoethyl)carbamate. While specific experimental protocols for this compound are not widely published, the generalized methodologies provided offer a solid foundation for researchers and scientists to handle, synthesize, and characterize this versatile chemical intermediate. The provided data and protocols are intended to support the safe and effective use of tert-butyl N-(2-cyanoethyl)carbamate in research and development activities.

References

A Technical Guide to the Solubility of tert-Butyl N-(2-cyanoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl N-(2-cyanoethyl)carbamate, a bifunctional molecule with applications in organic synthesis and drug discovery. A thorough understanding of its solubility in common laboratory solvents is crucial for its effective use in various experimental and developmental workflows, including reaction setup, purification, and formulation.

While specific quantitative solubility data for tert-butyl N-(2-cyanoethyl)carbamate is not extensively available in public literature, this guide furnishes detailed experimental protocols to enable researchers to determine its solubility in a range of common laboratory solvents. The subsequent sections outline methodologies for both qualitative and quantitative solubility assessments, allowing for the generation of reliable, application-specific data.

Quantitative Solubility Data

The precise solubility of tert-butyl N-(2-cyanoethyl)carbamate in various organic solvents should be determined experimentally. The following table provides a structured template for recording this data. Researchers are encouraged to utilize the experimental protocols detailed in this guide to populate this table with their findings.

| Solvent | Chemical Formula | Polarity Index | Solubility at 25°C (mg/mL) | Notes |

| Water | H₂O | 10.2 | To be determined | |

| Methanol | CH₃OH | 5.1 | To be determined | |

| Ethanol | C₂H₅OH | 4.3 | To be determined | |

| Isopropanol | C₃H₈O | 3.9 | To be determined | |

| Acetonitrile | CH₃CN | 5.8 | To be determined | |

| Acetone | C₃H₆O | 5.1 | To be determined | |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | To be determined | |

| Chloroform | CHCl₃ | 4.1 | To be determined | |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | To be determined | |

| Toluene | C₇H₈ | 2.4 | To be determined | |

| Hexane | C₆H₁₄ | 0.1 | To be determined | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | To be determined | A good solvent for many organic compounds. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | To be determined |

Experimental Protocols

The following protocols provide standardized procedures for determining the solubility of tert-butyl N-(2-cyanoethyl)carbamate.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Procedure:

-

Add approximately 10-20 mg of tert-butyl N-(2-cyanoethyl)carbamate to a small test tube or vial.

-

Add 1 mL of the chosen solvent to the test tube in 0.25 mL increments.

-

After each addition, cap the test tube and vortex or shake vigorously for 30-60 seconds.

-

Visually inspect the solution for any undissolved solid.

-

Record the compound as:

-

Very Soluble: If it dissolves completely in ≤ 0.5 mL of solvent.

-

Soluble: If it dissolves completely in > 0.5 mL to 1.0 mL of solvent.

-

Slightly Soluble: If some, but not all, of the solid dissolves in 1.0 mL of solvent.

-

Insoluble: If no significant amount of the solid dissolves in 1.0 mL of solvent.

-

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more precise measurement of solubility at a specific temperature.

Procedure:

-

Add an excess amount of tert-butyl N-(2-cyanoethyl)carbamate to a vial, ensuring that there will be undissolved solid remaining at equilibrium.

-

Accurately add a known volume of the selected solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

After the equilibration period, allow the vial to stand undisturbed for a short time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.

-

Transfer the clear supernatant to a pre-weighed vial.

-

Evaporate the solvent from the vial under a stream of inert gas or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of supernatant withdrawn

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: General experimental workflow for solubility determination.

The Versatile Synthon: A Technical Guide to tert-Butyl N-(2-cyanoethyl)carbamate in Organic Synthesis

For Immediate Release

Shanghai, China – December 28, 2025 – In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of bifunctional molecules is paramount for the efficient construction of complex molecular architectures. Among these, tert-butyl N-(2-cyanoethyl)carbamate, a molecule incorporating both a protected amine and a reactive nitrile moiety, has emerged as a valuable and versatile building block. This technical guide provides an in-depth overview of its synthesis, key applications, and detailed experimental protocols, tailored for researchers, scientists, and drug development professionals.

Introduction

Tert-butyl N-(2-cyanoethyl)carbamate, also known by its systematic name 3-((tert-butoxycarbonyl)amino)propanenitrile, features a primary amine protected by the acid-labile tert-butyloxycarbonyl (Boc) group and a terminal nitrile. This unique structural arrangement allows for a wide range of selective transformations, making it a crucial intermediate in the synthesis of various organic compounds, including diamines, unnatural amino acids, and heterocyclic systems. Its application is particularly notable in the development of active pharmaceutical ingredients (APIs).[1]

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl N-(2-cyanoethyl)carbamate is presented below.

| Property | Value |

| CAS Number | 53588-95-7 |

| Molecular Formula | C₈H₁₄N₂O₂ |

| Molecular Weight | 170.21 g/mol |

| Appearance | White to off-white solid or colorless oil |

| Boiling Point | ~297 °C (predicted) |

| Solubility | Soluble in most organic solvents |

Synthesis of tert-Butyl N-(2-cyanoethyl)carbamate

The most common and efficient method for the synthesis of tert-butyl N-(2-cyanoethyl)carbamate involves the selective N-protection of 3-aminopropionitrile. The use of di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation.

Experimental Protocol: Boc Protection of 3-Aminopropionitrile

Materials:

-

3-Aminopropionitrile

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-aminopropionitrile (1.0 eq) in the chosen organic solvent (e.g., DCM).

-

Add a base such as triethylamine (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent to the cooled mixture with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure tert-butyl N-(2-cyanoethyl)carbamate.

Quantitative Data: The yields for this type of reaction are typically high, often exceeding 90%, depending on the specific conditions and the purity of the starting materials.

Key Applications in Organic Synthesis

The synthetic utility of tert-butyl N-(2-cyanoethyl)carbamate stems from the orthogonal reactivity of its two functional groups. The Boc-protected amine is stable under a variety of conditions but can be easily deprotected using acid, while the nitrile group can undergo various transformations, most notably reduction to a primary amine or hydrolysis to a carboxylic acid.

Precursor to N-Boc-1,3-diaminopropane

A primary application of tert-butyl N-(2-cyanoethyl)carbamate is its use as a precursor for N-Boc-1,3-diaminopropane, a valuable building block in medicinal chemistry for the synthesis of polyamine analogues and other nitrogen-containing compounds.[2] This transformation is achieved through the reduction of the nitrile group.

Materials:

-

tert-Butyl N-(2-cyanoethyl)carbamate

-

Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) or Potassium Borohydride (KBH₄)

-

Ammonia (optional, to suppress secondary amine formation)

Procedure (Catalytic Hydrogenation):

-

In a hydrogenation vessel, dissolve tert-butyl N-(2-cyanoethyl)carbamate (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of Raney Nickel or Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 50 psi).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain N-Boc-1,3-diaminopropane.

Quantitative Data: The reduction of nitriles to primary amines using catalytic hydrogenation is generally efficient, with yields often in the range of 80-95%.[3]

Synthesis of β-Alanine Derivatives

The nitrile group of tert-butyl N-(2-cyanoethyl)carbamate can be hydrolyzed to a carboxylic acid, providing a straightforward route to N-Boc-β-alanine. β-Alanine is a naturally occurring beta-amino acid that is a component of several biologically active peptides.[4][5]

Materials:

-

tert-Butyl N-(2-cyanoethyl)carbamate

-

Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl)

-

Ethanol or water as solvent

-

Ethyl acetate

Procedure (Base-catalyzed Hydrolysis):

-

Dissolve tert-butyl N-(2-cyanoethyl)carbamate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (e.g., 6 M) to the mixture.

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of ~3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield N-Boc-β-alanine.

Quantitative Data: The hydrolysis of nitriles to carboxylic acids is a robust reaction, and yields are generally high, often exceeding 85%.

Application in Drug Development

The derivatives of tert-butyl N-(2-cyanoethyl)carbamate are valuable intermediates in the synthesis of several pharmaceutical agents. For instance, the structural motif of a protected diamine or a β-amino acid is present in various drugs, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes, such as Vildagliptin and Sitagliptin.[6][7][8][9]

The general synthetic strategy involves the initial preparation of a key intermediate like N-Boc-1,3-diaminopropane from tert-butyl N-(2-cyanoethyl)carbamate. This intermediate can then be further elaborated through coupling reactions and subsequent deprotection steps to yield the final API.

Conclusion

Tert-butyl N-(2-cyanoethyl)carbamate is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature, combining a readily cleavable Boc-protecting group with a synthetically flexible nitrile moiety, provides a powerful tool for the construction of complex nitrogen-containing molecules. The detailed protocols and applications presented in this guide underscore its importance for researchers and professionals in the fields of synthetic chemistry and drug development, facilitating the efficient and controlled synthesis of a wide range of target compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. frontiersin.org [frontiersin.org]

- 5. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. asianpubs.org [asianpubs.org]

- 8. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

The Versatility of tert-Butyl N-(2-cyanoethyl)carbamate: A Technical Guide for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-(2-cyanoethyl)carbamate, also known as N-Boc-β-aminopropionitrile, is a bifunctional molecule that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its structure incorporates a nitrile group, which can be transformed into a variety of other functional groups, and a tert-butoxycarbonyl (Boc) protected amine, which allows for controlled and selective reactions. This unique combination makes it an ideal starting material for the synthesis of a wide array of more complex molecules, including β-amino acids, diamines, and heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This in-depth technical guide explores the chemical properties, key transformations, and synthetic applications of tert-butyl N-(2-cyanoethyl)carbamate, providing detailed experimental protocols for its use as a strategic intermediate in the development of novel chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of tert-butyl N-(2-cyanoethyl)carbamate is essential for its effective use in the laboratory. The following table summarizes its key physical and chemical characteristics.

| Property | Value |

| Molecular Formula | C₈H₁₄N₂O₂ |

| Molecular Weight | 170.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 43-46 °C |

| Boiling Point | 302 °C at 760 mmHg[1] |

| Solubility | Soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, methanol, and tetrahydrofuran. |

| Stability | The Boc protecting group is sensitive to strong acids. The compound should be stored in a cool, dry place. |

Core Synthetic Transformations and Applications

The synthetic utility of tert-butyl N-(2-cyanoethyl)carbamate stems from the reactivity of its two key functional groups: the nitrile and the Boc-protected amine. The following sections detail the primary transformations of this building block and provide illustrative experimental protocols.

Reduction of the Nitrile Group: Synthesis of N-Boc-1,3-diaminopropane

The catalytic hydrogenation of the nitrile moiety in tert-butyl N-(2-cyanoethyl)carbamate provides a straightforward route to N-Boc-1,3-diaminopropane, a valuable intermediate for the synthesis of polyamine analogues and various heterocyclic systems. Raney Nickel is a commonly employed catalyst for this transformation due to its high activity and efficacy in nitrile reductions.[2]

Reaction Scheme:

Caption: Reduction of tert-butyl N-(2-cyanoethyl)carbamate.

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

Materials:

-

tert-Butyl N-(2-cyanoethyl)carbamate

-

Raney Nickel (50% slurry in water)

-

Ethanol (anhydrous)

-

Hydrogen gas

-

Celite®

Procedure:

-

In a suitable hydrogenation vessel, a solution of tert-butyl N-(2-cyanoethyl)carbamate (1 equivalent) in ethanol is prepared.

-

The Raney Nickel slurry (a catalytic amount, typically 10-20% by weight of the starting material) is carefully washed with ethanol to remove water and then added to the reaction mixture.

-

The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi).

-

The reaction mixture is stirred vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. Reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, the reaction vessel is carefully depressurized and purged with nitrogen.

-

The reaction mixture is filtered through a pad of Celite® to remove the Raney Nickel catalyst. The filter cake is washed with ethanol.

-

The combined filtrate is concentrated under reduced pressure to afford N-Boc-1,3-diaminopropane as a crude product, which can be purified by distillation or column chromatography.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

| Reaction Time | 12-24 hours |

| Temperature | Room Temperature |

| Pressure | 50-100 psi H₂ |

Hydrolysis of the Nitrile Group: Synthesis of N-Boc-β-alanine

The nitrile group can be hydrolyzed to a carboxylic acid, providing a synthetic route to N-Boc-β-alanine, a protected β-amino acid commonly used in peptide synthesis and the development of peptidomimetics. This transformation can be achieved under either acidic or basic conditions, although care must be taken to avoid cleavage of the acid-labile Boc protecting group.

Reaction Scheme:

Caption: Hydrolysis of tert-butyl N-(2-cyanoethyl)carbamate.

Experimental Protocol: Basic Hydrolysis

Materials:

-

tert-Butyl N-(2-cyanoethyl)carbamate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Ethyl acetate

Procedure:

-

A mixture of tert-butyl N-(2-cyanoethyl)carbamate (1 equivalent) and an aqueous solution of sodium hydroxide (e.g., 2-4 M, 2-3 equivalents) is heated to reflux.

-

The reaction is monitored by TLC until the starting material is consumed (typically 4-8 hours).

-

The reaction mixture is cooled to room temperature and then acidified to a pH of approximately 2-3 with concentrated hydrochloric acid.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-β-alanine. The product can be further purified by recrystallization.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 70-85% |

| Reaction Time | 4-8 hours |

| Temperature | Reflux |

Cycloaddition Reaction: Synthesis of 5-(2-(N-Boc-amino)ethyl)tetrazole

The nitrile functionality of tert-butyl N-(2-cyanoethyl)carbamate can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, a class of heterocycles with widespread applications in medicinal chemistry as metabolically stable bioisosteres of carboxylic acids.

Reaction Scheme:

References

An In-depth Technical Guide to the Mechanism of Action for Carbamate-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action for carbamate-based compounds, focusing on their interaction with acetylcholinesterase (AChE) and other potential biological targets. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and toxicology.

Core Mechanism of Action: Reversible Acetylcholinesterase Inhibition

Carbamate-based compounds, a class of molecules derived from carbamic acid, are most notably recognized for their role as insecticides and therapeutic agents.[1][2] Their primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses and neuromuscular junctions.[3][4][5]

The inhibition of AChE by carbamates leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of muscarinic and nicotinic receptors.[1][6] This overstimulation disrupts normal nerve impulse transmission, which is the basis for both their therapeutic effects in conditions like Alzheimer's disease and myasthenia gravis, and their toxicity as pesticides.[7][8]

Unlike organophosphates, which cause irreversible phosphorylation of AChE, carbamates are classified as reversible or "pseudo-irreversible" inhibitors.[1][8] The interaction proceeds through a two-step process:

-

Carbamylation: The carbamate compound binds to the active site of AChE, and the carbamoyl moiety is transferred to the hydroxyl group of a serine residue within the catalytic triad. This forms a carbamylated enzyme that is temporarily inactive.[9][10]

-

Decarbamylation: The carbamylated enzyme undergoes spontaneous hydrolysis, regenerating the active enzyme. The rate of this decarbamylation is significantly slower than the deacetylation of the acetylated enzyme during normal ACh hydrolysis, but much faster than the dephosphorylation seen with organophosphates.[11][12][13]

The duration and extent of AChE inhibition are determined by the kinetics of both the carbamylation and decarbamylation steps.[11][14]

Signaling Pathway of Acetylcholinesterase Inhibition by Carbamates

Caption: Mechanism of reversible acetylcholinesterase inhibition by carbamates.

Quantitative Data on Carbamate-AChE Interactions

The inhibitory potency of carbamate compounds is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The rates of carbamylation (k_i or k_on) and decarbamylation (k_r or k_off) further characterize the dynamics of the inhibition.

| Carbamate Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

| Rivastigmine | Human AChE | - | Pseudo-irreversible | [8][14] |

| Rivastigmine | Human BuChE | - | Pseudo-irreversible | [8][14] |

| Physostigmine | Human AChE | - | Reversible | [8] |

| Pyridostigmine | Human AChE | - | Reversible | [8] |

| Carbaryl | Snail AChE | - | Reversible | [15] |

| Mexacarbate | Snail AChE | - | Reversible | [15] |

Note: Specific quantitative values for IC50 and kinetic constants are highly dependent on the experimental conditions and the specific carbamate derivative being studied. The table above provides a framework for organizing such data.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for determining AChE activity and the inhibitory potential of test compounds.[16]

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine (ATCh). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (e.g., from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test carbamate compounds

-

Positive control inhibitor (e.g., physostigmine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, often starting around 0.1-0.25 U/mL.[17]

-

Prepare a stock solution of DTNB (e.g., 10 mM) in the assay buffer.

-

Prepare a stock solution of ATCI (e.g., 14-15 mM) in deionized water.

-

Prepare serial dilutions of the test carbamate compounds and the positive control in the assay buffer.

-

-

Assay Protocol (96-well plate format):

-

To each well, add 50 µL of the assay buffer.

-

Add 50 µL of the appropriate dilution of the test compound or positive control. For the negative control (no inhibitor), add 50 µL of the assay buffer (with the same solvent concentration as the test compounds).

-

Add 50 µL of the AChE solution to all wells except for a blank control.

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.

-

Add 50 µL of the DTNB solution to each well.

-

To initiate the reaction, add 50 µL of the ATCI solution to all wells.

-

-

Measurement:

-

Immediately begin measuring the absorbance at 412 nm using a microplate reader.

-

Take kinetic readings every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental Workflow for AChE Inhibition Assay

Caption: Workflow for a typical acetylcholinesterase inhibition assay.

Other Signaling Pathways and Off-Target Effects

While AChE inhibition is the primary mechanism of action for most carbamates, some compounds have been shown to interact with other biological targets, leading to a broader range of physiological effects.

Nrf2 Signaling Pathway

Recent studies suggest that carbamate compounds can induce toxic effects by affecting the NFE2-related factor 2 (Nrf2) signaling pathway.[18][19] Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxification genes. Carbamate-induced toxicity can lead to the overproduction of reactive oxygen species (ROS), and the interplay with the Nrf2 pathway is an area of active investigation.[19]

Caption: Postulated interaction of carbamates with the Nrf2 signaling pathway.

Endocrine Disruption

Certain carbamates are considered endocrine-disrupting chemicals (EDCs) that can interfere with the hypothalamic-pituitary-testicular (HPT) axis.[20][21] This can lead to adverse effects on male reproductive function by compromising steroidogenesis and spermatogenesis.[20] The exact molecular mechanisms are still under investigation but may involve interactions with kisspeptin signaling and subsequent alterations in the release of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[20]

Caption: Hypothesized disruption of the HPT axis by carbamate compounds.

Conclusion

The primary mechanism of action for carbamate-based compounds is the reversible inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. The kinetics of carbamylation and decarbamylation are key determinants of their inhibitory profile. Standardized in vitro assays, such as the Ellman's method, are crucial for characterizing the inhibitory potency of these compounds. Furthermore, emerging evidence suggests that some carbamates may exert off-target effects through interactions with other signaling pathways, including the Nrf2 and endocrine systems, highlighting the need for continued research to fully elucidate their complex biological activities. This guide serves as a foundational resource for professionals engaged in the study and development of carbamate-based compounds.

References

- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mode of action of carbamate.pptx [slideshare.net]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]

- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A new method to characterize the kinetics of cholinesterases inhibited by carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition kinetics of certain organophosphorus and carbamate pesticides on acetylcholinesterase from the snail Lymnaea acuminata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Carbamate Pesticides: Shedding Light on Their Impact on the Male Reproductive System - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Tert-butyl N-(2-cyanoethyl)carbamate and Its Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-(2-cyanoethyl)carbamate and its analogs are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. The core structure, featuring a tert-butoxycarbonyl (Boc) protecting group attached to a functionalized ethylamine, provides a versatile scaffold for the synthesis of more complex molecules. The Boc group offers stability under a range of chemical conditions and can be readily removed under acidic conditions, making it an ideal protecting group in multi-step syntheses.[1] The functionalized side chain, in this case, a cyanoethyl group, and its variations, allows for diverse applications, from serving as a linker in targeted protein degradation to acting as a pharmacophore in bioactive molecules.

This technical guide provides a comprehensive literature review of tert-butyl N-(2-cyanoethyl)carbamate and its key analogs, focusing on their synthesis, chemical properties, and applications. Detailed experimental methodologies, quantitative data, and visualizations of relevant biological pathways and experimental workflows are presented to support researchers in their drug discovery and development endeavors.

Chemical Properties and Synthesis

Tert-butyl N-(2-cyanoethyl)carbamate, also known by its IUPAC name 3-[(tert-Butoxycarbonyl)amino]propanenitrile, possesses the chemical formula C₈H₁₄N₂O₂ and a molecular weight of 170.21 g/mol . Its identity is confirmed by the CAS number 53588-95-7.

The synthesis of tert-butyl N-(2-cyanoethyl)carbamate and its analogs generally involves the protection of the amino group of a corresponding functionalized ethylamine with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in a suitable solvent, such as dioxane, tetrahydrofuran, or dichloromethane, often in the presence of a mild base.

General Synthetic Workflow

The synthesis of these carbamates can be conceptualized as a two-step process, starting from a precursor that can be converted to the desired ethylamine derivative, followed by the Boc-protection step.

Data Presentation

Physicochemical and Spectroscopic Data of Tert-butyl N-(2-cyanoethyl)carbamate and Its Analogs

The following tables summarize the key physicochemical and spectroscopic data for tert-butyl N-(2-cyanoethyl)carbamate and some of its important analogs. This data is crucial for compound identification and characterization.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| tert-Butyl N-(2-cyanoethyl)carbamate | 53588-95-7 | C₈H₁₄N₂O₂ | 170.21 |

| tert-Butyl N-(2-hydroxyethyl)carbamate | 26690-80-2 | C₇H₁₅NO₃ | 161.20 |

| tert-Butyl N-(2-aminoethyl)carbamate | 57260-73-8 | C₇H₁₆N₂O₂ | 160.21 |

| tert-Butyl N-(2-bromoethyl)carbamate | 39098-87-2 | C₇H₁₄BrNO₂ | 224.09 |

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| tert-Butyl N-(2-cyanoethyl)carbamate (Predicted) | ~5.0 (br s, 1H, NH), 3.4 (q, J = 6.0 Hz, 2H, CH₂NH), 2.6 (t, J = 6.0 Hz, 2H, CH₂CN), 1.45 (s, 9H, C(CH₃)₃) | ~155.8 (C=O), 118.0 (CN), 79.5 (C(CH₃)₃), 37.0 (CH₂NH), 28.3 (C(CH₃)₃), 17.0 (CH₂CN) |

| tert-Butyl N-(2-hydroxyethyl)carbamate | 5.23 (br s, 1H), 3.66 (t, 2H), 3.26 (t, 2H), 2.75 (s, 1H), 1.43 (s, 9H) | 156.84, 79.62, 62.09, 43.00, 28.35 |

| tert-Butyl N-(2-aminoethyl)carbamate | 4.99 (br s, 1H), 3.20 (t, J = 4Hz, 2H), 2.82 (t, J = 4Hz, 2H), 2.05 (s, 2H), 1.43 (s, 9H) | 156.02, 79.07, 41.63, 40.37, 28.40 |

| Compound Name | IR (cm⁻¹) | Mass Spec (m/z) |

| tert-Butyl N-(2-cyanoethyl)carbamate (Predicted) | ~3350 (N-H stretch), ~2980 (C-H stretch), ~2250 (C≡N stretch), ~1690 (C=O stretch), ~1520 (N-H bend), ~1170 (C-O stretch) | [M+H]⁺ = 171.11 |

| tert-Butyl N-(2-hydroxyethyl)carbamate | 3400-3200 (O-H stretch), 3350 (N-H stretch), 2980-2870 (C-H stretch), 1685 (C=O stretch), 1520 (N-H bend), 1170 (C-O stretch) | [M+H]⁺ = 162.11 |

| tert-Butyl N-(2-aminoethyl)carbamate | 3350, 3290 (N-H stretch), 2970-2870 (C-H stretch), 1695 (C=O stretch), 1570 (N-H bend), 1170 (C-O stretch) | [M+H]⁺ = 161.13 |

Experimental Protocols

The following are representative experimental protocols for the synthesis of tert-butyl N-(2-cyanoethyl)carbamate and a key analog, based on established methods for Boc protection of amines.

Synthesis of tert-Butyl N-(2-cyanoethyl)carbamate

Materials:

-

3-Aminopropanenitrile (β-aminopropionitrile)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-aminopropanenitrile (1.0 eq) in DCM at 0 °C is added triethylamine (1.2 eq).

-

A solution of di-tert-butyl dicarbonate (1.1 eq) in DCM is added dropwise to the stirred reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel to afford pure tert-butyl N-(2-cyanoethyl)carbamate.

Synthesis of tert-Butyl N-(2-hydroxyethyl)carbamate

Materials:

-

Ethanolamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Magnesium oxide (MgO)

-

Diethyl ether

Procedure:

-

In a reaction vessel, a mixture of ethanolamine, dioxane, water, and magnesium oxide is prepared.

-

The mixture is stirred vigorously at room temperature under an inert atmosphere.

-

A solution of di-tert-butyl dicarbonate in dioxane is added dropwise over 20-30 minutes.

-

The reaction mixture is stirred at room temperature for 16-24 hours.

-

The reaction mixture is filtered to remove solids.

-

The filtrate is concentrated under reduced pressure to obtain a crude residue.

-

The residue is extracted multiple times with hot diethyl ether.

-

The combined ether extracts are concentrated under reduced pressure to yield tert-butyl N-(2-hydroxyethyl)carbamate.

Applications in Drug Development

The carbamate moiety is a key structural feature in many approved drugs and is increasingly utilized in medicinal chemistry.[2] Carbamates can act as bioisosteres of amide bonds, improving metabolic stability and cell permeability.[2]

Role in Targeted Protein Degradation (PROTACs)

A significant application of tert-butyl N-(2-functionalized)ethylcarbamate analogs is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. Carbamate-containing structures are often incorporated into these linkers.

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Conclusion

Tert-butyl N-(2-cyanoethyl)carbamate and its analogs are valuable building blocks in modern organic and medicinal chemistry. Their synthesis is generally straightforward, relying on the robust Boc protection of functionalized amines. The versatility of the functional group on the ethyl chain allows for a wide range of applications, most notably in the design and synthesis of linkers for targeted protein degradation technologies like PROTACs. The data and protocols presented in this guide are intended to provide a solid foundation for researchers working with these important chemical entities, facilitating their efforts in the development of novel therapeutics. Further research into the specific biological activities of these compounds is warranted to fully explore their therapeutic potential.

References

Technical Guide on the Safe Handling of tert-Butyl N-(2-cyanoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for tert-butyl N-(2-cyanoethyl)carbamate, a compound utilized in various research and development applications. Due to the presence of a cyano group, specific precautions are necessary to ensure safe handling and to mitigate potential exposure risks. This guide consolidates available safety data, outlines general handling procedures for organic nitriles, and presents a plausible experimental protocol for its synthesis and purification based on established chemical transformations.

Chemical and Physical Properties

A summary of the known physical and chemical properties of tert-butyl N-(2-cyanoethyl)carbamate is presented below. It is important to note that some data points are not available and are indicated as such.

| Property | Value | Reference |

| Molecular Formula | C8H14N2O2 | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| CAS Number | 53588-95-7 | [1] |

| Appearance | Not specified | |

| Boiling Point | 302 °C at 760 mmHg | ChemicalBook |

| Melting Point | Not available | |

| Solubility | Not available | |

| Density | Not available |

Safety and Hazard Information